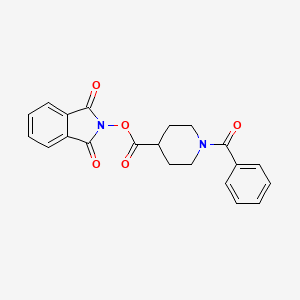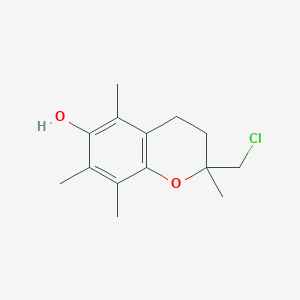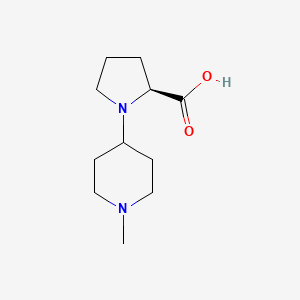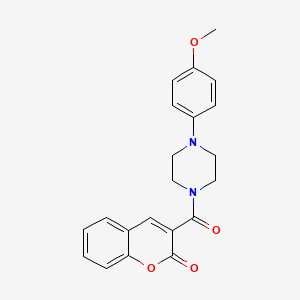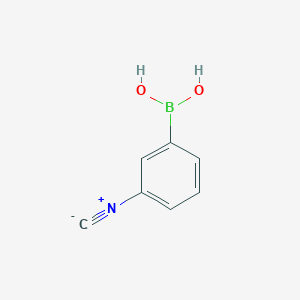
4-Methoxy-1-benzothiophene-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-benzothiophene-3-carboxylicacid is a heterocyclic compound with the molecular formula C10H8O3S. It is characterized by a benzothiophene core substituted with a methoxy group at the 4-position and a carboxylic acid group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-benzothiophene-3-carboxylicacid typically involves the cyclization of appropriate precursors. One common method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Another approach involves the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-1-benzothiophene-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzothiophenes.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1-benzothiophene-3-carboxylicacid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for drug development due to its unique structural features.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 4-Methoxy-1-benzothiophene-3-carboxylicacid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial properties may involve disruption of bacterial cell membranes, while its anticancer effects could be related to the inhibition of specific enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzothiophene-3-carboxylic acid
- 4-Methoxybenzo[b]thiophene-2-carboxylic acid
- Benzofuran-3-carboxylic acid
Comparison: 4-Methoxy-1-benzothiophene-3-carboxylicacid is unique due to the presence of both a methoxy group and a carboxylic acid group on the benzothiophene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H8O3S |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
4-methoxy-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O3S/c1-13-7-3-2-4-8-9(7)6(5-14-8)10(11)12/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
CZQPULPIVPPBIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC=C1)SC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


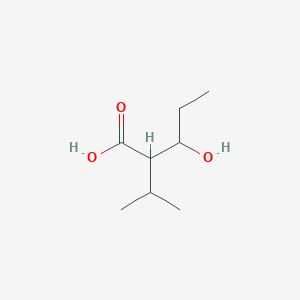
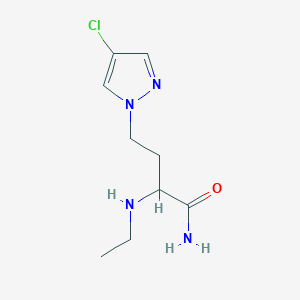
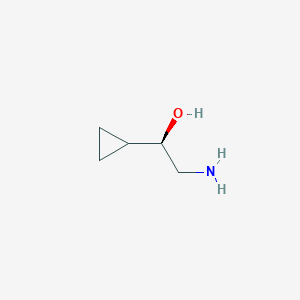


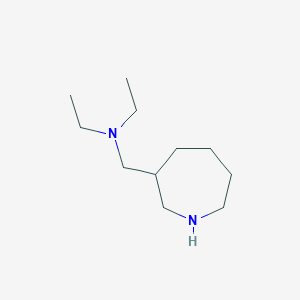
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
